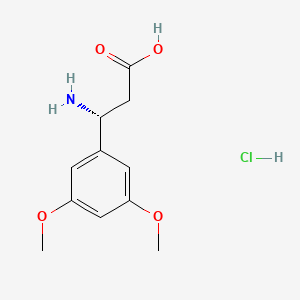

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des quinolones. Les quinolones sont connues pour leurs propriétés antibactériennes à large spectre, ce qui en fait des molécules précieuses en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 2-aminobenzoate d'éthyle avec l'acétoacétate d'éthyle en présence d'un agent de fluoration. La réaction est effectuée sous reflux, suivie d'une cyclisation pour former le cycle quinoléine.

Méthodes de production industrielle : La production industrielle de ce composé utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour garantir un rendement et une pureté maximaux. La réaction est généralement conduite dans de grands réacteurs avec un contrôle précis de la température et de la pression.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe éthyle, conduisant à la formation d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le transformant en groupe hydroxyle.

Substitution : L'atome de fluor peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Principaux produits :

Oxydation : Formation d'acide 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylique d'éthyle.

Réduction : Formation de 1-éthyl-8-fluoro-4-hydroxy-1,4-dihydroquinoléine-3-carboxylate d'éthyle.

Substitution : Formation de divers dérivés halogénés en fonction du substituant utilisé.

4. Applications de la recherche scientifique

Le 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme unité de base pour la synthèse de dérivés quinoloniques plus complexes.

Biologie : Étudié pour ses propriétés antibactériennes potentielles et ses interactions avec les enzymes bactériennes.

Médecine : Investigué pour son utilisation potentielle dans le développement de nouveaux médicaments antibactériens.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication pharmaceutique.

5. Mécanisme d'action

Le mécanisme d'action du 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylate d'éthyle implique son interaction avec la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont cruciales pour la réplication et la transcription de l'ADN bactérien. En inhibant ces enzymes, le composé empêche la division des cellules bactériennes et conduit à la mort cellulaire. L'atome de fluor améliore la capacité du composé à pénétrer les parois cellulaires bactériennes, augmentant ainsi son efficacité.

Composés similaires :

Ciprofloxacine : Une autre fluoroquinolone avec un mécanisme d'action similaire mais des caractéristiques structurales différentes.

Lévofloxacine : Une fluoroquinolone ayant un spectre d'activité plus large.

Norfloxacine : Une fluoroquinolone utilisée principalement pour les infections des voies urinaires.

Unicité : Le 1-éthyl-8-fluoro-4-oxo-1,4-dihydroquinoléine-3-carboxylate d'éthyle est unique en raison de ses substitutions spécifiques en éthyle et en fluor, qui confèrent des propriétés pharmacocinétiques distinctes et renforcent son activité antibactérienne. Ses modifications structurales permettent des interactions ciblées avec les enzymes bactériennes, ce qui en fait un composé précieux pour la recherche et le développement ultérieurs.

Applications De Recherche Scientifique

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

Biology: Studied for its potential antibacterial properties and its interactions with bacterial enzymes.

Medicine: Investigated for its potential use in developing new antibacterial drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific ethyl and fluoro substitutions, which confer distinct pharmacokinetic properties and enhance its antibacterial activity. Its structural modifications allow for targeted interactions with bacterial enzymes, making it a valuable compound for further research and development.

Propriétés

Formule moléculaire |

C14H14FNO3 |

|---|---|

Poids moléculaire |

263.26 g/mol |

Nom IUPAC |

ethyl 1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14FNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |

Clé InChI |

OPZJNGQHQBUWCV-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)

![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)